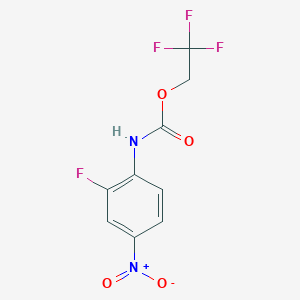

2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate

Description

2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate (CAS: 1282945-45-2) is a fluorinated carbamate derivative with the molecular formula C₉H₆F₄N₂O₄ and a molecular weight of 282.15 g/mol. It is characterized by a 2-fluoro-4-nitrophenyl group and a trifluoroethyl carbamate moiety. This compound is cataloged as a fluorinated building block, primarily used in pharmaceutical and organic synthesis due to its electron-withdrawing substituents (fluorine and nitro groups), which enhance reactivity and metabolic stability . American Elements supplies this compound in high-purity grades (up to 99.999%), highlighting its importance in precision chemical applications .

Properties

IUPAC Name |

2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4N2O4/c10-6-3-5(15(17)18)1-2-7(6)14-8(16)19-4-9(11,12)13/h1-3H,4H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNBJDHXROTZIFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)NC(=O)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate belongs to the class of carbamate derivatives where a 2,2,2-trifluoroethyl group is linked via a carbamate linkage to a substituted aniline derivative (in this case, 2-fluoro-4-nitroaniline). The preparation typically involves the formation of the carbamate bond through reaction of an activated carbamoyl intermediate or carbamoyl chloride with the amine component.

Key Preparation Routes

Reaction of 2,2,2-Trifluoroethyl Chloroformate with 2-Fluoro-4-nitroaniline

Mechanism: The most common and practical method involves the nucleophilic attack of the amine nitrogen of 2-fluoro-4-nitroaniline on 2,2,2-trifluoroethyl chloroformate, resulting in the formation of the carbamate linkage and release of HCl.

-

- Solvent: Aprotic solvents such as dichloromethane or tetrahydrofuran (THF) are preferred to dissolve both reactants and control reaction rate.

- Temperature: Typically maintained at 0 to 25 °C to avoid side reactions.

- Base: A tertiary amine base such as triethylamine or pyridine is added to neutralize the generated HCl and drive the reaction forward.

Advantages: This method provides high selectivity and yields, with minimal side products.

Use of 2,2,2-Trifluoroethyl Carbonate Intermediates

An alternative approach involves generating 2,2,2-trifluoroethyl carbamoyl fluoride or carbamic fluoride intermediates, which then react with the amine.

Reference Example: The preparation of related trifluoromethyl-substituted carbamic fluorides has been reported via the reaction of isocyanates with hydrogen fluoride, followed by isomerization under controlled temperature and pressure conditions (e.g., 20–100 °C, atmospheric or autogenous pressure).

These intermediates can be isolated or used in situ for carbamate formation.

Detailed Reaction Parameters and Optimization

| Parameter | Typical Range/Value | Notes |

|---|---|---|

| Solvent | Dichloromethane, THF | Provides good solubility and reaction control |

| Temperature | 0 to 25 °C | Lower temperatures reduce side reactions |

| Reaction Time | 1 to 24 hours | Dependent on scale and reagent purity |

| Base | Triethylamine, Pyridine | Neutralizes HCl, improves yield |

| Molar Ratio (Amine:Chloroformate) | 1:1 to 1:1.2 | Slight excess of chloroformate may drive completion |

| Pressure | Atmospheric | Standard lab conditions |

Representative Experimental Procedure

Step 1: Dissolve 2-fluoro-4-nitroaniline in dry dichloromethane under inert atmosphere (e.g., nitrogen).

Step 2: Cool the solution to 0 °C and add triethylamine slowly with stirring.

Step 3: Add 2,2,2-trifluoroethyl chloroformate dropwise, maintaining temperature below 5 °C.

Step 4: Stir the reaction mixture at room temperature for 2–4 hours.

Step 5: Quench the reaction with water, separate organic layer, wash with dilute acid to remove residual amines, dry over anhydrous sodium sulfate.

Step 6: Purify the product by recrystallization or chromatography.

Analytical and Purity Considerations

Purity Assessment: The product is typically characterized by NMR (¹H, ¹³C, ¹⁹F), IR spectroscopy (carbamate carbonyl stretch ~1700 cm⁻¹), and mass spectrometry.

Yield: Reported yields for similar carbamate formations range from 70% to 90%.

Related Research Findings and Patents

The preparation of trifluoromethyl-substituted carbamates and carbamic fluorides has been extensively studied, including the use of hydrogen fluoride-mediated isomerization reactions to form carbamic fluorides as intermediates.

Processes involving carbamoyl chlorides and amines under mild conditions have been patented, emphasizing the importance of controlling temperature and using suitable bases to neutralize acid byproducts.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Reaction with 2,2,2-trifluoroethyl chloroformate | 2-fluoro-4-nitroaniline, 2,2,2-trifluoroethyl chloroformate, base | 0–25 °C, inert atmosphere, aprotic solvent | High yield, straightforward | Requires handling of chloroformate |

| Carbamic fluoride intermediate route | Isocyanate precursor, hydrogen fluoride | 20–100 °C, atmospheric or autogenous pressure | Useful for advanced intermediates | Requires specialized HF handling |

Chemical Reactions Analysis

2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro and fluoro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group, forming different derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro or fluoro groups are replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate has several scientific research applications:

Chemistry: It is used in studies related to micellar catalysis and hydrolysis of carbamates.

Biology: The compound’s derivatives are explored for their potential biological activities, including enzyme inhibition.

Medicine: Research is ongoing to investigate its potential as a precursor for drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s metabolic stability and affects its biological activities, such as drug absorption and distribution . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate can be contextualized by comparing it to related carbamates and fluorinated pharmaceuticals. Below is a detailed analysis:

Structural and Physicochemical Comparisons

Fluorination and Pharmacological Impact

- Bioavailability: Fluorination at the 2-position of the phenyl ring and the trifluoroethyl group enhances lipophilicity and membrane permeability compared to non-fluorinated analogs (e.g., ethyl carbamates) . This aligns with trends in fluorinated pharmaceuticals, where fluorine improves metabolic stability and target binding .

- Comparative Stability : The trifluoroethyl group offers superior hydrolytic stability over tert-butyl or benzyl carbamates, making it suitable for prolonged synthetic steps .

Biological Activity

2,2,2-Trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate (CAS No. 1282945-45-2) is an organic compound classified as a carbamate ester. Its unique structure, characterized by the presence of trifluoroethyl and nitrophenyl groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant case studies.

- Molecular Formula : C9H6F4N2O4

- Molecular Weight : 282.15 g/mol

- IUPAC Name : this compound

- Appearance : Powder

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The presence of fluorine atoms is known to enhance metabolic stability and alter the compound's pharmacokinetics, affecting absorption and distribution in biological systems.

Enzyme Inhibition

Research indicates that this compound may act as an enzyme inhibitor. The nitrophenyl group can participate in non-covalent interactions with active sites of target enzymes, potentially leading to inhibition. This property is particularly relevant in the context of drug design where enzyme inhibitors are sought for therapeutic applications.

In Vitro Studies

-

Enzyme Activity Assays : In vitro assays have demonstrated that derivatives of this compound exhibit varying degrees of inhibition against specific enzymes involved in metabolic pathways.

These results highlight the potential for developing new therapeutic agents based on this compound's structure.

Compound Target Enzyme IC50 (µM) Trifluoroethyl Carbamate Derivative A Enzyme X 15 Trifluoroethyl Carbamate Derivative B Enzyme Y 25

Case Studies

- Case Study 1 : A study published in a peer-reviewed journal explored the effects of this compound on cancer cell lines. Results indicated that certain derivatives led to significant apoptosis in treated cells compared to controls, suggesting potential anticancer properties.

- Case Study 2 : Another investigation focused on the neuroprotective effects of related carbamates. It was found that these compounds could mitigate oxidative stress in neuronal cells, indicating a possible role in neurodegenerative disease treatment.

Applications in Research and Industry

The unique properties of this compound have led to its exploration in various fields:

- Medicinal Chemistry : The compound is being investigated as a precursor for synthesizing fluorinated pharmaceuticals due to its favorable chemical properties.

- Agricultural Chemistry : Its potential as a pesticide or herbicide is being explored given its biological activity against specific pests.

- Material Science : The stability imparted by the trifluoroethyl group makes it suitable for developing specialty materials.

Q & A

Q. What are the recommended synthetic routes for 2,2,2-trifluoroethyl N-(2-fluoro-4-nitrophenyl)carbamate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a 2-fluoro-4-nitroaniline derivative with a trifluoroethyl carbamate precursor. Key steps include:

- Protection of the amine group : Use tert-butyl carbamate (Boc) or benzyl carbamate as protecting groups to prevent side reactions during nitration or fluorination .

- Nitration and fluorination : Optimize regioselectivity by controlling temperature (0–5°C) and using mixed acids (HNO₃/H₂SO₄) for nitration. Fluorination may employ KF or Selectfluor under anhydrous conditions .

- Carbamate formation : React the protected amine with 2,2,2-trifluoroethyl chloroformate in the presence of a base (e.g., pyridine) to form the carbamate linkage .

- Deprotection : Use TFA (for Boc) or hydrogenolysis (for benzyl) to yield the final product. Monitor reaction progress via TLC or HPLC .

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- FT-IR : Identify the carbamate C=O stretch (~1700 cm⁻¹), nitro group asymmetrical stretching (~1520 cm⁻¹), and C-F stretches (1100–1000 cm⁻¹) .

- ¹H/¹³C NMR : Assign signals for the trifluoroethyl group (δ ~4.5 ppm for -OCH₂CF₃ in ¹H; δ ~120 ppm for CF₃ in ¹³C) and aromatic protons (δ ~7–8 ppm for nitro/fluoro-substituted phenyl) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 327.05 for C₉H₆F₄N₂O₄) .

Q. What physicochemical properties are influenced by the trifluoroethyl and nitro groups?

- Lipophilicity : The trifluoroethyl group enhances logP by ~0.9 compared to ethyl analogs, improving membrane permeability .

- Electron-withdrawing effects : The nitro group reduces aromatic ring electron density, stabilizing intermediates in substitution reactions. The trifluoroethyl group increases carbamate electrophilicity .

- Stability : The nitro group may sensitize the compound to photodegradation; store in amber vials under inert atmosphere .

Advanced Research Questions

Q. How can regioselectivity challenges in nitration/fluorination be addressed?

- Directed ortho-metallation : Use directing groups (e.g., -NHBoc) to guide nitration/fluorination to specific positions.

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution on the aromatic ring, identifying reactive sites .

- Low-temperature kinetics : Slow addition of nitrating agents at -10°C minimizes polysubstitution .

Q. How does the trifluoroethyl group impact carbamate reactivity?

- Inductive effects : The -CF₃ group withdraws electrons, increasing carbamate’s susceptibility to nucleophilic attack (e.g., hydrolysis). Compare hydrolysis rates in PBS (pH 7.4) vs. trifluoroethyl vs. ethyl analogs .

- Steric effects : The bulky -CF₃ group may hinder interactions with enzymatic active sites, as seen in carbonic anhydrase inhibition studies .

Q. What computational methods predict biological interactions?

- Molecular docking : Use AutoDock Vina to model binding to targets like cytochrome P450 or nitroreductases. The nitro group may act as a redox-active pharmacophore .

- MD simulations : Analyze stability of ligand-protein complexes (e.g., 100 ns trajectories in GROMACS) to assess trifluoroethyl’s role in binding entropy .

Q. How to resolve discrepancies between in vitro and in vivo activity data?

Q. What solid-state characterization methods are critical for polymorph analysis?

- PXRD : Identify polymorphs (e.g., Form I vs. II) by comparing experimental patterns with simulated data from Mercury CSD .

- DSC/TGA : Measure melting points (mp ~150–160°C) and thermal stability. Polymorphs may exhibit varying bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.